molecular formula C23H23ClN4O3S B2514261 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide CAS No. 894020-08-7

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide

Cat. No. B2514261
CAS RN: 894020-08-7
M. Wt: 470.97
InChI Key: CLIAHUKWKXIZBA-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide” is a chemical compound with the molecular formula C23H17ClN4OS. It has a molecular weight of 432.9g/mol .


Synthesis Analysis

The synthesis of thiazolo-triazole derivatives involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol-6-yl ring attached to a 4-chlorophenyl group and an ethyl-3,4-diethoxybenzamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 432.9g/mol, an exact mass of 432.0811600, and a Monoisotopic Mass of 432.0811600 .

Scientific Research Applications

Apart from their synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, serve as promising scaffolds for designing new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety’s structural similarity to purine makes it useful for optimizing ligand-biological target interactions.

Synthesis Methods

Various synthetic approaches exist for thiazolo[3,2-a]pyrimidine derivatives. One widely known method involves cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as halogen-containing compounds or terminal alkynes . Additionally, efficient procedures have been developed for the synthesis of thiazolo[3,2-a]pyrimidines via reactions with α-bromo ketones .

Chemical Properties

The 2-(arylmethylidene)-substituted thiazolo[3,2-a]pyrimidine derivatives exhibit interesting chemical properties. These compounds possess an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents .

Biological Activity

Thiazolo[3,2-a]pyrimidine derivatives demonstrate significant biological activities:

Conclusion

The compound’s unique structure and biological activities make it a valuable target for further research and drug development. Its potential applications span diverse therapeutic areas, emphasizing its significance in medicinal chemistry .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)22(29)25-12-11-18-14-32-23-26-21(27-28(18)23)15-5-8-17(24)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIAHUKWKXIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide

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